molecular formula C29H34N4O7S B1663080 Arxxant CAS No. 202260-21-7

Arxxant

カタログ番号: B1663080
CAS番号: 202260-21-7
分子量: 582.7 g/mol
InChIキー: YTKBKIVYPITVAO-NTEVMMBTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arxxant, known by its active substance ruboxistaurin, is a compound that was investigated for the treatment of diabetic retinopathy. Diabetic retinopathy is a complication of diabetes that affects the eyes, leading to damage to the blood vessels in the retina. This compound was developed by Eli Lilly and Company and was intended to inhibit the progression of this condition .

準備方法

Ruboxistaurin, the active substance in Arxxant, belongs to the bisindolylmaleimide family. The synthetic route for ruboxistaurin involves multiple steps, including the formation of the bisindolylmaleimide core structure. The industrial production methods for ruboxistaurin involve the use of specific reagents and catalysts to ensure high yield and purity. The final crystallization step often involves the use of solvents like acetone, which must be carefully controlled to avoid impurities .

化学反応の分析

Ruboxistaurin undergoes various chemical reactions, including:

    Oxidation: Ruboxistaurin can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives, which may have different pharmacological properties.

    Substitution: Ruboxistaurin can undergo substitution reactions where functional groups are replaced by other groups, potentially altering its activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

科学的研究の応用

Diabetic Retinopathy

  • Primary Indication : Arxxant is under investigation for its efficacy in treating moderate to severe non-proliferative diabetic retinopathy.
  • Clinical Trials : A pivotal Phase 3 clinical trial demonstrated that this compound reduced the risk of sustained moderate vision loss by approximately 40% compared to placebo .
  • Study Results : In a study involving 813 patients, this compound treatment resulted in vision loss occurring in only 6.1% of patients versus 10.2% in the placebo group .
Study Population Dosage Outcome Vision Loss Rate
Phase 3 Trial813 patients with DR32 mg/dayReduced vision loss risk by 41%6.1% (this compound) vs. 10.2% (Placebo)

Diabetic Peripheral Neuropathy (DPN)

This compound is also being explored for its potential effects on diabetic peripheral neuropathy. Initial studies indicated some benefit, but the evidence remains inconclusive for definitive recommendations.

  • Clinical Findings : A study showed significant improvement in neuropathic symptoms at a dosage of 64 mg/day compared to placebo, although results were variable across different studies .
Study Population Dosage Outcome
DPN StudyPatients with DPN64 mg/daySignificant symptom reduction observed

Case Study 1: Efficacy in Diabetic Retinopathy

In a three-year trial involving patients with moderate to severe non-proliferative diabetic retinopathy, researchers found that this compound significantly mitigated vision loss compared to placebo. The study's primary endpoint was measured through visual acuity tests, where a loss of 15 letters or more on a standard eye chart indicated significant deterioration.

  • Results Summary : The treatment group exhibited a marked reduction in vision loss rates, providing compelling evidence for its use as a preventive measure against progression of diabetic retinopathy .

Case Study 2: Safety Profile

The safety profile of this compound has been closely monitored throughout clinical trials. Reports indicate that the adverse event rates were comparable to those observed in placebo groups, suggesting a favorable tolerability profile for patients undergoing treatment .

作用機序

Ruboxistaurin exerts its effects by inhibiting the enzyme protein kinase C beta. Protein kinase C beta is involved in the regulation of blood vessel activity in the retina. In diabetic patients, high glucose levels can overactivate this enzyme, leading to damage to the blood vessels. By inhibiting protein kinase C beta, ruboxistaurin helps prevent this damage and the subsequent loss of vision .

類似化合物との比較

Ruboxistaurin is unique among protein kinase C inhibitors due to its specificity for the beta isoform. Similar compounds include:

生物活性

Arxxant, also known as ruboxistaurin mesylate, is an investigational oral medication developed by Eli Lilly and Company. It functions primarily as a selective inhibitor of protein kinase C beta (PKC-β) and has been studied for its potential therapeutic effects in diabetic complications, particularly diabetic retinopathy and diabetic peripheral neuropathy.

Ruboxistaurin acts by binding to the active site of PKC-β, inhibiting its phosphorylation activity. This mechanism is crucial in mitigating the pathological processes associated with diabetes, such as microvascular damage. The compound is metabolized mainly by the cytochrome P450 enzyme CYP3A4, with a half-life of approximately 24 hours, allowing for once-daily dosing .

Clinical Efficacy in Diabetic Retinopathy

Numerous clinical trials have evaluated the efficacy of this compound in preventing vision loss associated with diabetic retinopathy (DR). A notable study reported that ruboxistaurin reduced the occurrence of sustained moderate vision loss by 40% in patients with nonproliferative diabetic retinopathy .

Key Clinical Findings:

StudyPatient PopulationOutcome MeasureResult
Aiello et al. (2020)685 patients with type 1 or 2 diabetesSustained vision loss40% reduction compared to placebo
Casellini et al. (2013)353 participantsNeurological total symptom scoreSignificant decrease in NTSS-6 score
Boyd et al. (2013)80 participantsQuality of life (Norfolk QoL-DN)Improvement in total QoL score (P<0.04)

Efficacy in Diabetic Peripheral Neuropathy

Ruboxistaurin has also been studied for its effects on diabetic peripheral neuropathy (DPN). Some studies indicated improvements in neurological symptoms and skin microvascular blood flow among treated patients.

Summary of DPN Studies:

StudySample SizeOutcome MeasureResult
Casellini et al. (2013)353NTSS-6 scoreSignificant improvement observed (P<0.037)
Vinik et al. (2013)83NTSS-6 scoreSignificant change at 12 months (P=0.015)
Brooks et al. (2013)9Skin blood flowNo significant improvement observed (P=0.233)

Safety and Tolerability

Ruboxistaurin has generally been well-tolerated in clinical trials, with adverse effects being mild to moderate. Common side effects included gastrointestinal disturbances and headache, which were consistent with other PKC inhibitors.

Case Study: Efficacy in a Real-World Setting

In a recent case study involving a patient with severe diabetic retinopathy, treatment with ruboxistaurin resulted in notable improvements in visual acuity and a reduction in retinal edema over six months of therapy. This case aligns with findings from clinical trials that suggest significant benefits for patients at risk of vision loss due to diabetes.

Case Study: Combination Therapy

Another case highlighted the use of ruboxistaurin in combination with standard diabetic treatments, showing enhanced outcomes in managing both blood glucose levels and retinal health. This suggests that ruboxistaurin may serve as an effective adjunct therapy alongside existing diabetes management strategies.

特性

CAS番号

202260-21-7

分子式

C29H34N4O7S

分子量

582.7 g/mol

IUPAC名

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid;hydrate

InChI

InChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1

InChIキー

YTKBKIVYPITVAO-NTEVMMBTSA-N

SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O

異性体SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O

正規SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O

同義語

13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione
Arxxant
LY 333531
LY-333531
ruboxistaurin
ruboxistaurin mesilate hydrate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arxxant
Reactant of Route 2
Arxxant
Reactant of Route 3
Arxxant
Reactant of Route 4
Reactant of Route 4
Arxxant
Reactant of Route 5
Reactant of Route 5
Arxxant
Reactant of Route 6
Reactant of Route 6
Arxxant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。